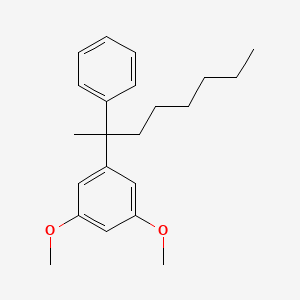
1,3-Dimethoxy-5-(2-phenyloctan-2-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-5-(2-phenyloctan-2-yl)benzene is a chemical compound with a complex structure that includes a benzene ring substituted with two methoxy groups and a phenyl-octyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-(2-phenyloctan-2-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethoxybenzene and 2-phenyloctan-2-ol.
Reaction Conditions: The reaction conditions often involve the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethoxy-5-(2-phenyloctan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or alkanes.
Substitution: The methoxy groups and the phenyl-octyl side chain can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,3-Dimethoxy-5-(2-phenyloctan-2-yl)benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-5-(2-phenyloctan-2-yl)benzene involves its interaction with molecular targets and pathways in biological systems. The methoxy groups and the phenyl-octyl side chain play a crucial role in its binding to specific receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with cellular membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethoxybenzene: A simpler compound with only two methoxy groups on the benzene ring.
1,3-Dimethoxy-5-(2-phenylethyl)benzene: A similar compound with a shorter phenylethyl side chain.
1,3-Dimethoxy-5-(2-propenyl)benzene: Another related compound with a propenyl side chain.
Uniqueness
1,3-Dimethoxy-5-(2-phenyloctan-2-yl)benzene is unique due to its longer phenyl-octyl side chain, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
60526-84-3 |
|---|---|
Formule moléculaire |
C22H30O2 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-(2-phenyloctan-2-yl)benzene |
InChI |
InChI=1S/C22H30O2/c1-5-6-7-11-14-22(2,18-12-9-8-10-13-18)19-15-20(23-3)17-21(16-19)24-4/h8-10,12-13,15-17H,5-7,11,14H2,1-4H3 |
Clé InChI |
IFQXJULLQKRVLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C1=CC=CC=C1)C2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



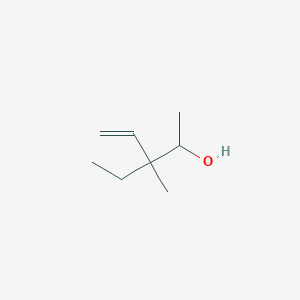
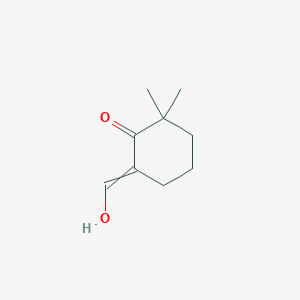
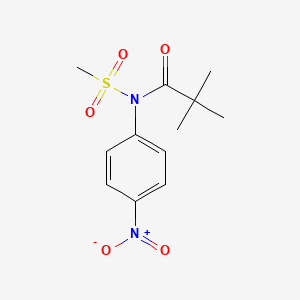
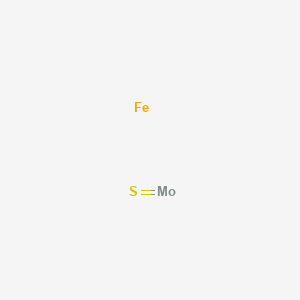
![Methyl{[methyl(2-methylbenzene-1-sulfonyl)amino]sulfanyl}carbamyl fluoride](/img/structure/B14599814.png)
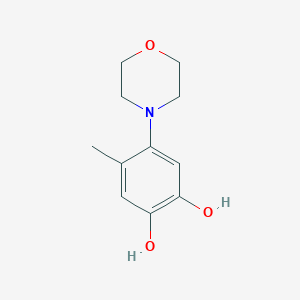
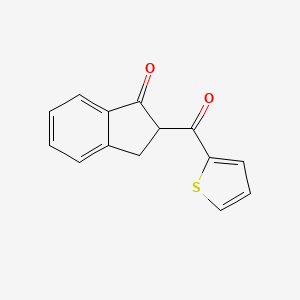
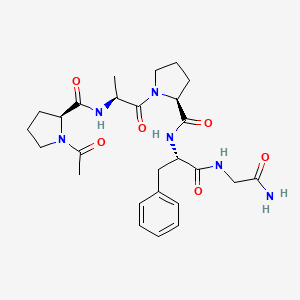
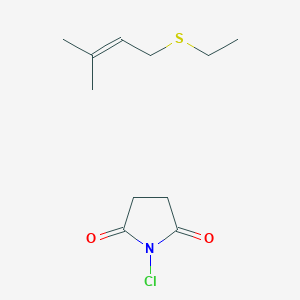
![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)



